3-Methyl-3-(1-naphthyl)phthalide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(1-naphthyl)phthalide is a chemical compound with the molecular formula C19H14O2. It is a member of the phthalide family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(1-naphthyl)phthalide can be achieved through several methods. One common approach involves the condensation reaction of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis . This method yields the desired compound in a four-step process with an overall yield of 44% .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-3-(1-naphthyl)phthalide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include diethylmalonate, ethoxyphthalide, and various catalysts . The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(1-naphthyl)phthalide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various biologically active natural products . In biology and medicine, it has shown potential in drug discovery and development due to its diverse biological activities . Additionally, the compound is used in industrial applications, such as the production of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(1-naphthyl)phthalide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate various biochemical processes, including enzyme inhibition and receptor binding . These interactions lead to the compound’s therapeutic effects in various disease models .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-3-(1-naphthyl)phthalide can be compared with other similar compounds, such as 3-ethoxyphthalide and 3-carboxyethyl-phthalide . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .
List of Similar Compounds:- 3-Ethoxyphthalide
- 3-Carboxyethyl-phthalide
- 3-Butylidene-7-hydroxyphthalide
- 3-Methyl-3-(2-naphthyl)phthalide
Eigenschaften
Molekularformel |
C19H14O2 |
---|---|
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
(3S)-3-methyl-3-naphthalen-2-yl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H14O2/c1-19(17-9-5-4-8-16(17)18(20)21-19)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3/t19-/m0/s1 |
InChI-Schlüssel |
JVUFRYOBPMEEPM-IBGZPJMESA-N |
Isomerische SMILES |
C[C@@]1(C2=CC=CC=C2C(=O)O1)C3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.